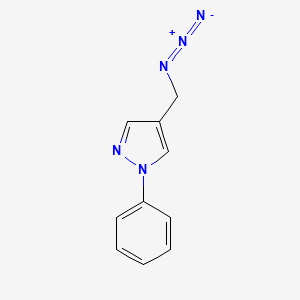

4-(azidomethyl)-1-phenyl-1H-pyrazole

Description

BenchChem offers high-quality 4-(azidomethyl)-1-phenyl-1H-pyrazole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(azidomethyl)-1-phenyl-1H-pyrazole including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

4-(azidomethyl)-1-phenylpyrazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9N5/c11-14-12-6-9-7-13-15(8-9)10-4-2-1-3-5-10/h1-5,7-8H,6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZFNYYHMMXPLFOP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)N2C=C(C=N2)CN=[N+]=[N-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9N5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

199.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Synthesis and Characterization of 4-(Azidomethyl)-1-phenyl-1H-pyrazole: A Comprehensive Technical Guide

Executive Summary

The pyrazole scaffold is a privileged pharmacophore in medicinal chemistry, frequently leveraged for its robust hydrogen-bonding capabilities, target affinity, and metabolic stability. Specifically, 4-(azidomethyl)-1-phenyl-1H-pyrazole serves as a critical building block for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) "click" chemistry, enabling the rapid assembly of triazole-linked molecular libraries. This guide details a highly efficient, three-step synthetic workflow to generate this azide from commercially available 1-phenyl-1H-pyrazole-4-carbaldehyde.

Strategic Rationale & Pathway Design

Designing a scalable synthesis requires maximizing chemoselectivity while minimizing complex purification steps. The transformation of a pyrazole carbaldehyde to an aliphatic azide is classically achieved via a highly reliable three-stage sequence: reduction, halogenation, and nucleophilic substitution[1].

As a self-validating system, the causality behind each reagent choice is critical:

-

Chemoselective Reduction: Sodium borohydride (NaBH₄) is selected for the initial reduction. It provides mild, selective hydride transfer to the carbonyl carbon without reducing the electron-rich pyrazole core.

-

Halogenation via Sₙi Mechanism: Thionyl chloride (SOCl₂) is chosen over other halogenating agents (like PBr₃) because the byproducts (SO₂ and HCl) are gaseous. This drives the reaction to completion according to Le Chatelier's principle and allows for a simple concentration-based workup without aqueous extraction.

-

Bimolecular Nucleophilic Substitution (Sₙ2): The final azidation utilizes sodium azide (NaN₃) in N,N-Dimethylformamide (DMF). DMF, a polar aprotic solvent, strongly solvates the sodium cations but leaves the azide anions relatively unsolvated ("naked"), drastically increasing their nucleophilicity for the Sₙ2 displacement of the primary chloride.

Forward synthetic pathway for 4-(azidomethyl)-1-phenyl-1H-pyrazole.

Experimental Methodologies

Note: All protocols are designed as self-validating systems. Ensure all glassware is oven-dried and reactions are performed under an inert atmosphere (N₂ or Ar) where specified.

Step 1: Synthesis of (1-Phenyl-1H-pyrazol-4-yl)methanol

-

Initialization: Dissolve 1-phenyl-1H-pyrazole-4-carbaldehyde (1.0 eq, ~10 mmol) in anhydrous methanol (0.2 M). Cool the solution to 0 °C using an ice bath.

-

Reagent Addition: Slowly add NaBH₄ (1.5 eq) in small portions over 15 minutes to control the exothermic evolution of hydrogen gas.

-

Propagation: Remove the ice bath and allow the reaction to stir at room temperature for 2 hours. Monitor via TLC (Hexanes/EtOAc 1:1). The starting material (R_f ~0.6) will be replaced by a more polar product spot (R_f ~0.3).

-

Termination & Workup: Quench the reaction by adding saturated aqueous NH₄Cl dropwise until gas evolution ceases. Concentrate the mixture under reduced pressure to remove methanol. Extract with Ethyl Acetate (3 x 20 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate to yield the alcohol as a white solid[2].

Step 2: Synthesis of 4-(Chloromethyl)-1-phenyl-1H-pyrazole

-

Initialization: Dissolve the crude (1-phenyl-1H-pyrazol-4-yl)methanol (1.0 eq) in anhydrous Dichloromethane (DCM, 0.2 M) under N₂. Cool to 0 °C.

-

Reagent Addition: Add Thionyl Chloride (SOCl₂, 2.0 eq) dropwise via syringe. Causality: Excess SOCl₂ ensures complete conversion, and the low temperature prevents unwanted side reactions or dimerization.

-

Propagation: Stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 3 hours.

-

Termination & Workup: Concentrate the reaction mixture in vacuo to remove DCM and excess SOCl₂. Co-evaporate with toluene (2 x 10 mL) to remove residual HCl. The resulting crude chloride is typically pure enough for the next step without chromatography[1].

Step 3: Synthesis of 4-(Azidomethyl)-1-phenyl-1H-pyrazole

Safety Warning: Sodium azide is highly toxic and can form explosive metal azides if exposed to heavy metals. Use a dedicated Teflon or glass spatula.

-

Initialization: Dissolve 4-(chloromethyl)-1-phenyl-1H-pyrazole (1.0 eq) in anhydrous DMF (0.2 M).

-

Reagent Addition: Add Sodium Azide (NaN₃, 1.5 eq) in one portion.

-

Propagation: Heat the reaction mixture to 60 °C and stir for 4–6 hours. The Sₙ2 reaction is accelerated by the thermal energy and the polar aprotic nature of DMF.

-

Termination & Workup: Cool to room temperature and dilute with water (5 volumes) to crash out the product or partition into an organic phase. Extract with Diethyl Ether or EtOAc (3 x 20 mL). Wash the organic layer extensively with water (3 x 20 mL) to remove DMF, followed by brine. Dry over Na₂SO₄ and concentrate. Purify via flash column chromatography if necessary.

Step-by-step experimental workflow and mechanistic highlights.

Quantitative Reaction Metrics

The following table summarizes the optimized parameters and expected yields for the three-step sequence, allowing for rapid cross-comparison of reaction efficiency.

| Reaction Step | Transformation | Reagents & Solvents | Temp & Time | Expected Yield | Purity (LC-MS) |

| Step 1 | Aldehyde → Alcohol | NaBH₄ (1.5 eq), MeOH | 0 °C → RT, 2 h | 92 – 96% | > 98% |

| Step 2 | Alcohol → Chloride | SOCl₂ (2.0 eq), DCM | 0 °C → RT, 3 h | 85 – 89% | > 95% |

| Step 3 | Chloride → Azide | NaN₃ (1.5 eq), DMF | 60 °C, 5 h | 90 – 94% | > 97% |

Analytical Validation Framework

To ensure scientific integrity, each intermediate must be validated before proceeding. The pyrazole core provides distinct NMR handles that act as a built-in tracking system.

-

Starting Material (1-phenyl-1H-pyrazole-4-carbaldehyde): ¹H NMR (CDCl₃) shows a characteristic sharp singlet for the aldehyde proton at ~9.9–10.0 ppm[3]. The pyrazole protons (H-3 and H-5) appear as singlets around 8.4–8.5 ppm.

-

Intermediate 1 (Alcohol): The self-validating proof of reduction is the complete disappearance of the 9.9 ppm aldehyde peak and the emergence of a new methylene (-CH₂-OH) singlet at ~4.6 ppm.

-

Intermediate 2 (Chloride): The conversion of the hydroxyl group to a chloride causes a slight downfield shift of the methylene protons to ~4.7 ppm due to the electronegativity and deshielding effect of the chlorine atom.

-

Target Molecule (Azide): The definitive proof of successful azidation is twofold:

-

¹H NMR: The methylene protons (-CH₂-N₃) shift slightly upfield to ~4.3 ppm compared to the chloride precursor.

-

FT-IR Spectroscopy: The appearance of a strong, sharp asymmetric stretching band at ~2100 cm⁻¹ , which is the universal hallmark of an aliphatic azide.

-

Concluding Remarks

The synthesis of 4-(azidomethyl)-1-phenyl-1H-pyrazole is a robust, high-yielding sequence that leverages fundamental organic mechanisms—hydride reduction, Sₙi halogenation, and Sₙ2 substitution. By strictly adhering to the chemoselective and self-validating protocols outlined above, researchers can efficiently produce this critical building block for downstream click-chemistry applications in drug discovery.

References

1.[1] "Synthesis of various pyrazole-fused heterocyclic systems using pyrazole-4-carbaldehydes as versatile precursors" - Semantic Scholar. URL: 2.[2] "(1-Phenyl-1H-pyrazol-4-yl)methanol | 70817-26-4" - Sigma-Aldrich. URL: 3.[3] "3-(3,5-Difluorophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde" - MDPI. URL:

Sources

An In-depth Technical Guide to the Characterization of 4-(azidomethyl)-1-phenyl-1H-pyrazole

For Researchers, Scientists, and Drug Development Professionals

Introduction

The pyrazole nucleus is a cornerstone in medicinal chemistry, forming the structural basis of a multitude of biologically active compounds.[1] Its unique electronic properties and ability to participate in various intermolecular interactions have made it a privileged scaffold in the design of therapeutic agents. This guide focuses on a specific, functionalized derivative: 4-(azidomethyl)-1-phenyl-1H-pyrazole. The introduction of the azidomethyl group at the 4-position of the 1-phenyl-1H-pyrazole core opens up a vast landscape of synthetic possibilities, most notably in the realm of "click chemistry".[2] The azide moiety serves as a versatile handle for the construction of more complex molecular architectures through highly efficient and selective azide-alkyne cycloaddition reactions.[3] This makes 4-(azidomethyl)-1-phenyl-1H-pyrazole a valuable building block for generating libraries of novel compounds for drug discovery and development, as well as for applications in chemical biology and materials science.

This technical guide provides a comprehensive overview of the synthesis, characterization, and potential applications of 4-(azidomethyl)-1-phenyl-1H-pyrazole. It is designed to equip researchers and drug development professionals with the necessary knowledge to safely handle, characterize, and utilize this versatile compound in their scientific endeavors.

Synthetic Strategy and Rationale

The synthesis of 4-(azidomethyl)-1-phenyl-1H-pyrazole is a multi-step process that begins with the construction of the core pyrazole ring, followed by functional group manipulations at the 4-position. A logical and efficient synthetic pathway is outlined below.

Caption: Synthetic pathway for 4-(azidomethyl)-1-phenyl-1H-pyrazole.

The synthesis commences with the Vilsmeier-Haack reaction of an appropriate acetophenone phenylhydrazone, which serves as a well-established method for the formation of 1,3-disubstituted-1H-pyrazole-4-carbaldehydes.[4][5] This reaction introduces the formyl group at the 4-position, which is the precursor to the desired azidomethyl functionality.

The subsequent step involves the selective reduction of the aldehyde group to a primary alcohol. This transformation is typically achieved with high efficiency using mild reducing agents such as sodium borohydride (NaBH₄) to yield (1-phenyl-1H-pyrazol-4-yl)methanol.

The hydroxyl group of the alcohol is then converted into a good leaving group to facilitate nucleophilic substitution by the azide ion. A common and effective method is the conversion of the alcohol to the corresponding chloride, 4-(chloromethyl)-1-phenyl-1H-pyrazole, using reagents like thionyl chloride (SOCl₂) or oxalyl chloride.[6][7]

Finally, the target molecule, 4-(azidomethyl)-1-phenyl-1H-pyrazole, is obtained through a nucleophilic substitution reaction where the chloromethyl intermediate is treated with an azide source, typically sodium azide (NaN₃), in a suitable polar aprotic solvent like DMF or DMSO. This reaction generally proceeds via an SN2 mechanism. A similar transformation has been reported for a related pyrazole derivative, where a hydroxymethyl group was successfully converted to an azidomethyl group using trimethylsilyl azide (TMSN₃) and a Lewis acid catalyst.[8]

Physicochemical and Spectroscopic Characterization

The structural elucidation and confirmation of purity for 4-(azidomethyl)-1-phenyl-1H-pyrazole rely on a combination of spectroscopic techniques. Below is a summary of the expected physicochemical properties and a detailed analysis of the predicted spectroscopic data, supported by data from closely related analogs.

| Property | Predicted Value/Range | Notes |

| Molecular Formula | C₁₀H₉N₅ | |

| Molecular Weight | 199.22 g/mol | |

| Appearance | Colorless to pale yellow solid or oil | Based on related compounds. |

| Solubility | Soluble in common organic solvents (e.g., DMSO, DMF, CH₂Cl₂, CHCl₃, Ethyl Acetate) | Insoluble in water. |

| Melting Point | Not available | Expected to be a low to moderate melting solid. |

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum is expected to provide key structural information. The chemical shifts are predicted based on the analysis of similar pyrazole derivatives.[9][10]

-

Azidomethyl Protons (-CH₂N₃): A singlet is expected around δ 4.4 - 4.6 ppm . In the spectrum of the analogous 4-(chloromethyl)-1-phenyl-1H-pyrazole, the methylene protons appear at δ 4.62 ppm.[6] The azido group is expected to have a similar electronic effect.

-

Pyrazole Protons (H-3 and H-5): Two singlets are anticipated for the protons on the pyrazole ring. The proton at the 5-position (adjacent to the phenyl-substituted nitrogen) is expected to be downfield compared to the proton at the 3-position. Predicted chemical shifts are around δ 7.8 - 8.0 ppm (H-5) and δ 7.6 - 7.8 ppm (H-3) . For instance, in 1-phenyl-1H-pyrazole-4-carbaldehyde, these protons appear at δ 8.423 ppm and δ 7.688-7.784 ppm, respectively.[4]

-

Phenyl Protons: A multiplet in the range of δ 7.2 - 7.6 ppm corresponding to the five protons of the phenyl group is expected.

¹³C NMR: The carbon NMR spectrum will complement the proton NMR data.

-

Azidomethyl Carbon (-CH₂N₃): This carbon is expected to resonate in the range of δ 50 - 55 ppm .

-

Pyrazole Carbons: The carbons of the pyrazole ring are expected to appear in the aromatic region. Based on data for related compounds, the predicted shifts are approximately δ 140-142 ppm (C-5) , δ 125-130 ppm (C-3) , and δ 118-122 ppm (C-4) .

-

Phenyl Carbons: The carbons of the phenyl ring will show signals in the range of δ 120 - 140 ppm .

Infrared (IR) Spectroscopy

The IR spectrum is particularly useful for identifying the characteristic azide functional group.

-

Azide Stretch (N₃): A strong, sharp absorption band is expected in the region of 2100 - 2120 cm⁻¹ . This is a hallmark of the asymmetric stretching vibration of the azide moiety.[8]

-

Aromatic C-H Stretch: Peaks above 3000 cm⁻¹ are indicative of the aromatic C-H stretching vibrations of the pyrazole and phenyl rings.

-

C=C and C=N Stretches: Absorptions in the range of 1450 - 1600 cm⁻¹ will correspond to the stretching vibrations of the carbon-carbon and carbon-nitrogen double bonds within the aromatic rings.

Mass Spectrometry (MS)

Mass spectrometry will confirm the molecular weight and provide information about the fragmentation pattern.

-

Molecular Ion Peak (M⁺): The mass spectrum should exhibit a molecular ion peak at m/z = 199.22 . High-resolution mass spectrometry (HRMS) would provide the exact mass, confirming the elemental composition.[8]

-

Fragmentation Pattern: A characteristic fragmentation pattern would involve the loss of a nitrogen molecule (N₂) from the azide group, resulting in a fragment at m/z = 171 . Further fragmentation of the pyrazole ring is also expected.

Reactivity and Applications

The primary utility of 4-(azidomethyl)-1-phenyl-1H-pyrazole lies in its application as a building block in "click chemistry," specifically the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).[3][11]

Caption: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction.

This reaction allows for the efficient and regioselective formation of a stable 1,4-disubstituted 1,2,3-triazole linkage with a terminal alkyne. The resulting triazole-linked pyrazole derivatives are of significant interest in drug discovery due to the favorable properties of the triazole ring, including its ability to act as a stable peptide bond mimic and participate in hydrogen bonding.

The biological significance of pyrazole derivatives is well-documented, with many exhibiting a broad range of pharmacological activities, including anti-inflammatory, analgesic, and anticancer properties.[7] By utilizing 4-(azidomethyl)-1-phenyl-1H-pyrazole in click chemistry, researchers can rapidly generate diverse libraries of novel pyrazole-triazole hybrids for high-throughput screening and lead optimization in various therapeutic areas.

Experimental Protocols

Synthesis of 4-(azidomethyl)-1-phenyl-1H-pyrazole

Step 1: Synthesis of 1-Phenyl-1H-pyrazole-4-carbaldehyde

A detailed procedure for the Vilsmeier-Haack formylation of N-phenylpyrazole has been reported.[12] In a round-bottom flask, N,N-Dimethylformamide (DMF) is cooled in an ice bath, and phosphorus oxychloride (POCl₃) is added dropwise. To this cold mixture, N-phenylpyrazole is added. The reaction is then heated to reflux for several hours. After completion, the reaction mixture is poured onto crushed ice and neutralized with a saturated solution of sodium carbonate. The resulting solid is filtered, washed with water, and recrystallized from ethanol to yield 1-phenyl-1H-pyrazole-4-carbaldehyde.

Step 2: Synthesis of (1-Phenyl-1H-pyrazol-4-yl)methanol

To a solution of 1-phenyl-1H-pyrazole-4-carbaldehyde in a suitable solvent such as methanol or ethanol, sodium borohydride is added portion-wise at 0 °C. The reaction mixture is then stirred at room temperature until the starting material is consumed (monitored by TLC). The solvent is removed under reduced pressure, and the residue is partitioned between water and an organic solvent (e.g., ethyl acetate). The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated to give (1-phenyl-1H-pyrazol-4-yl)methanol, which can be purified by crystallization or column chromatography.

Step 3: Synthesis of 4-(Chloromethyl)-1-phenyl-1H-pyrazole

(1-Phenyl-1H-pyrazol-4-yl)methanol is dissolved in an inert solvent like dichloromethane (DCM). The solution is cooled to 0 °C, and thionyl chloride is added dropwise. The reaction is stirred at room temperature until completion. The solvent and excess thionyl chloride are removed under reduced pressure to yield 4-(chloromethyl)-1-phenyl-1H-pyrazole, which may be used in the next step without further purification.

Step 4: Synthesis of 4-(Azidomethyl)-1-phenyl-1H-pyrazole

To a solution of 4-(chloromethyl)-1-phenyl-1H-pyrazole in a polar aprotic solvent such as DMF, sodium azide is added. The reaction mixture is stirred at room temperature or slightly elevated temperature until the starting material is fully converted (monitored by TLC). The reaction is then quenched with water and extracted with an organic solvent. The combined organic layers are washed with brine, dried, and concentrated. The crude product is purified by column chromatography on silica gel to afford 4-(azidomethyl)-1-phenyl-1H-pyrazole.

Protocol for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The following is a general protocol for the CuAAC reaction using 4-(azidomethyl)-1-phenyl-1H-pyrazole.[13][14]

-

In a reaction vessel, dissolve 4-(azidomethyl)-1-phenyl-1H-pyrazole (1.0 equivalent) and the desired terminal alkyne (1.0-1.2 equivalents) in a suitable solvent system, such as a 1:1 mixture of t-BuOH and water.

-

In a separate vial, prepare a catalyst premix by dissolving copper(II) sulfate pentahydrate (CuSO₄·5H₂O, 1-5 mol%) and a suitable ligand like tris(3-hydroxypropyltriazolylmethyl)amine (THPTA, 5-25 mol%) in a small amount of water.

-

In another vial, prepare a fresh solution of sodium ascorbate (5-10 mol%) in water.

-

To the stirred solution of the azide and alkyne, add the catalyst premix, followed by the sodium ascorbate solution to initiate the reaction.

-

Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 1-24 hours at room temperature.

-

Upon completion, quench the reaction by adding a saturated aqueous solution of EDTA to chelate the copper catalyst.

-

Extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

The combined organic layers are washed, dried, and concentrated. The crude product is then purified by column chromatography to yield the desired 1,2,3-triazole derivative.

Safety Precautions for Handling Organic Azides

Organic azides are energetic compounds and should be handled with extreme caution due to their potential to decompose explosively when subjected to heat, shock, or friction.[15] The following safety precautions are mandatory when working with 4-(azidomethyl)-1-phenyl-1H-pyrazole and other organic azides:

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety glasses, and chemical-resistant gloves.[4]

-

Fume Hood and Blast Shield: All manipulations should be conducted in a certified chemical fume hood, and a blast shield should be used, especially when working with larger quantities or during purification.[16]

-

Avoid Heat, Shock, and Friction: Do not heat organic azides unless necessary and with proper precautions. Avoid grinding, scratching, or subjecting them to any form of mechanical shock.[6]

-

Solvent Choice: Never use halogenated solvents like dichloromethane or chloroform for reactions involving sodium azide, as this can lead to the formation of highly explosive di- and triazidomethane.[17]

-

Purification: Avoid distillation and sublimation for purification. Use techniques such as extraction, precipitation, and column chromatography at ambient temperature.[17]

-

Storage: Store organic azides in a cool, dark place, away from heat sources and incompatible materials.[6]

-

Waste Disposal: Azide-containing waste should be collected in a dedicated, clearly labeled container and disposed of according to institutional guidelines. Never mix azide waste with acids, as this can generate highly toxic and explosive hydrazoic acid.[4]

Conclusion

4-(azidomethyl)-1-phenyl-1H-pyrazole is a synthetically valuable and versatile building block with significant potential in drug discovery and chemical biology. Its straightforward synthesis and the presence of a "clickable" azide functionality make it an attractive starting material for the generation of diverse molecular libraries. This guide has provided a comprehensive overview of its synthesis, detailed its expected spectroscopic characteristics, and outlined its primary application in CuAAC reactions. By adhering to the provided protocols and, most importantly, the stringent safety precautions for handling organic azides, researchers can safely and effectively utilize this compound to advance their scientific objectives.

References

-

School of Chemistry SOP For Handling Azides And Other Potentially Explosive Materials. (2018, April 1). Retrieved from [Link]

-

Azides - UVIC. (2022, May 18). Retrieved from [Link]

-

Azides. Retrieved from [Link]

-

Safe Handling of Azides - University of Pittsburgh. (2013, February 1). Retrieved from [Link]

-

Information on Azide Compounds - Stanford Environmental Health & Safety. Retrieved from [Link]

-

Clicking Azides and Alkynes with Poly(pyrazolyl)borate-Copper(I) Catalysts: An Experimental and Computational Study - MDPI. (2019, August 14). Retrieved from [Link]

-

1-Phenyl-1H-pyrazole-4-carbaldehyde - PMC. Retrieved from [Link]

-

Click chemistry - Wikipedia. Retrieved from [Link]

-

Click Chemistry Azide-Alkyne Cycloaddition. Retrieved from [Link]

-

Current status of pyrazole and its biological activities - PMC. Retrieved from [Link]

-

Synthesis of 3-substituted 1-phenyl-1H-pyrazole-4-carbaldehydes and the corresponding ethanones by Pd-catalysed cross-coupling reactions - KTU ePubl. Retrieved from [Link]

-

4-(chloromethyl)-1-phenyl-1h-pyrazole - PubChemLite. Retrieved from [Link]

-

Synthesis and Antiproliferative Activity of 2,4,6,7-Tetrasubstituted-2H-pyrazolo[4,3-c]pyridines - Institute of Molecular and Translational Medicine. (2021, November 8). Retrieved from [Link]

-

1-phenyl-1H-pyrazole- 4-carboxaldehyde and Its Aldimines Derivatives. Retrieved from [Link]

-

Sustainable synthesis of pyrazoles using alcohols as the primary feedstock by an iron catalyzed tandem C-C and C-N coupling appr. Retrieved from [Link]

-

[Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles under mild reaction conditions. - The Royal Society of Chemistry. Retrieved from [Link]

-

Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities - PMC. Retrieved from [Link]

Sources

- 1. jenabioscience.com [jenabioscience.com]

- 2. Click chemistry - Wikipedia [en.wikipedia.org]

- 3. Click Chemistry [organic-chemistry.org]

- 4. asianpubs.org [asianpubs.org]

- 5. Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 6. 1-[4-(CHLOROMETHYL)PHENYL]-1H-PYRAZOLE HYDROCHLORIDE | 143426-52-2 [chemicalbook.com]

- 7. PubChemLite - 4-(chloromethyl)-1-phenyl-1h-pyrazole (C10H9ClN2) [pubchemlite.lcsb.uni.lu]

- 8. umtm.cz [umtm.cz]

- 9. rsc.org [rsc.org]

- 10. rsc.org [rsc.org]

- 11. mdpi.com [mdpi.com]

- 12. 1-Phenyl-1H-pyrazole-4-carbaldehyde - PMC [pmc.ncbi.nlm.nih.gov]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. broadpharm.com [broadpharm.com]

- 15. Bot Verification [rasayanjournal.co.in]

- 16. researchgate.net [researchgate.net]

- 17. epubl.ktu.edu [epubl.ktu.edu]

Technical Monograph: 4-(azidomethyl)-1-phenyl-1H-pyrazole

This technical guide provides an in-depth analysis of 4-(azidomethyl)-1-phenyl-1H-pyrazole , a specialized heterocyclic building block used primarily in "click" chemistry and medicinal chemistry for the synthesis of bi-heteroaryl scaffolds.

CAS Number: 1248002-77-8 Document Type: Technical Whitepaper Target Audience: Medicinal Chemists, Process Chemists, and Chemical Biology Researchers

Executive Summary

4-(azidomethyl)-1-phenyl-1H-pyrazole is a strategic intermediate in organic synthesis, characterized by the presence of a reactive azide moiety attached to a pyrazole core. Its primary utility lies in Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), where it serves as the azide partner to generate 1,4-disubstituted 1,2,3-triazoles. This compound allows for the rapid introduction of the pharmacologically active 1-phenyl-1H-pyrazole motif—a scaffold found in various bioactive molecules including COX-2 inhibitors and kinase inhibitors—into complex molecular architectures.

Due to the energetic nature of the azide functionality and a Carbon/Nitrogen (C/N) ratio of 2.0, this compound requires strict adherence to safety protocols during synthesis and handling.

Chemical Identity & Properties

The following table consolidates the physicochemical identifiers for 4-(azidomethyl)-1-phenyl-1H-pyrazole.

| Property | Data |

| Chemical Name | 4-(azidomethyl)-1-phenyl-1H-pyrazole |

| CAS Number | 1248002-77-8 |

| Molecular Formula | C₁₀H₉N₅ |

| Molecular Weight | 199.21 g/mol |

| Structure Description | 1-Phenyl-1H-pyrazole core substituted at the C4 position with an azidomethyl group (-CH₂N₃).[1][2][3][4][5][6] |

| C/N Ratio | 2.0 (High Energy / Potentially Explosive) |

| Key IR Signature | ~2100 cm⁻¹ (Azide stretching frequency) |

| Solubility | Soluble in DMSO, DMF, CH₂Cl₂, CHCl₃; limited solubility in water. |

| Precursor CAS | 35715-71-0 (Chloride); 70817-26-4 (Alcohol) |

Synthetic Pathways & Protocols

The synthesis of 4-(azidomethyl)-1-phenyl-1H-pyrazole typically proceeds via a nucleophilic substitution of a leaving group (halide or mesylate) at the benzylic-like 4-position of the pyrazole ring. The most robust route starts from the commercially available (1-phenyl-1H-pyrazol-4-yl)methanol or its corresponding chloride.

Reaction Mechanism

The transformation involves an Sɴ2 reaction where the azide anion (N₃⁻) displaces a chloride or bromide leaving group. The reaction is facilitated by polar aprotic solvents which enhance the nucleophilicity of the azide ion.

Synthesis Workflow Diagram

Caption: Stepwise synthesis from alcohol precursor to final azide via chloride intermediate.

Detailed Experimental Protocol

Caution: This protocol involves sodium azide, which is acutely toxic and can form explosive metal azides. Perform all operations behind a blast shield.

Step 1: Chlorination (if starting from alcohol)

-

Reagents: (1-Phenyl-1H-pyrazol-4-yl)methanol (1.0 eq), Thionyl chloride (SOCl₂, 1.5 eq), Dichloromethane (DCM).

-

Procedure: Dissolve the alcohol in anhydrous DCM at 0°C. Add SOCl₂ dropwise. Allow to warm to room temperature (RT) and stir for 2-4 hours.

-

Workup: Quench with sat. NaHCO₃ (carefully). Extract with DCM. Dry organic layer over MgSO₄ and concentrate to yield 4-(chloromethyl)-1-phenyl-1H-pyrazole (CAS 35715-71-0).

Step 2: Azidation (Nucleophilic Substitution)

-

Reagents: 4-(chloromethyl)-1-phenyl-1H-pyrazole (1.0 eq), Sodium Azide (NaN₃, 1.2–1.5 eq), DMF or DMSO (0.5 M concentration).

-

Procedure:

-

Dissolve the chloride intermediate in dry DMF.

-

Add NaN₃ in a single portion (use a plastic spatula; avoid metal).

-

Stir the reaction mixture at RT for 12–24 hours. If reaction is sluggish, heat gently to 50–60°C.

-

Monitoring: Monitor by TLC or LCMS. The disappearance of the chloride starting material indicates completion.

-

-

Workup:

-

Dilute the reaction mixture with water and extract with Ethyl Acetate (EtOAc) or Diethyl Ether (Et₂O). Note: Avoid using halogenated solvents like DCM during workup with azides to prevent formation of diazidomethane (highly explosive).

-

Wash the organic layer with water (3x) and brine (1x) to remove DMF.

-

Dry over Na₂SO₄, filter, and concentrate under reduced pressure at low temperature (<40°C) .

-

-

Purification: The crude product is often pure enough for use. If necessary, purify via silica gel chromatography (Hexanes/EtOAc gradient).

Applications in Drug Discovery

The 4-(azidomethyl)-1-phenyl-1H-pyrazole scaffold is a high-value "click" chemistry partner. Its structural rigidity and aromatic nature make it ideal for:

-

Fragment-Based Drug Discovery (FBDD): Linking the 1-phenyl-pyrazole pharmacophore to other fragments via a triazole linker to probe biological pockets.

-

Bioconjugation: Labeling alkynyl-tagged biomolecules (proteins, DNA) with the pyrazole moiety for fluorescence or affinity studies (if the pyrazole is part of a fluorophore).

-

Library Synthesis: Rapid generation of 1,2,3-triazole libraries for screening against targets like kinases, GPCRs, and enzymes involved in inflammation.

Reaction Scheme: CuAAC Click Chemistry

Caption: General scheme for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).

Safety & Handling (Critical)

Hazard Class: Acute Toxin, Potential Explosive.

-

C/N Ratio Warning: The compound has 10 carbons and 5 nitrogens (C/N = 2). According to the "Rule of Six" (

), this compound is energy-rich . While the aromatic ring provides stabilization, it should be treated as potentially explosive. -

Storage: Store at -20°C in a dark, inert atmosphere. Azides can decompose with light or heat.

-

Metal Incompatibility: Do not use metal spatulas or needles that may react with trace hydrazoic acid to form heavy metal azides (e.g., copper or lead azide), which are extremely shock-sensitive.

-

Waste Disposal: Quench unreacted azide residues with extensive water dilution and treatment with sodium hypochlorite (bleach) or a specific azide quenching kit before disposal. Do not concentrate reaction mixtures to dryness if significant excess NaN₃ remains.

References

-

Bio-Fount. (n.d.). 1248002-77-8 | 4-(azidomethyl)-1-phenyl-1H-pyrazole.[1][3][4][6] Retrieved from [Link]

-

PubChem. (2025). 1-Phenyl-1H-pyrazole-4-carboxylic acid (Related Structure). Retrieved from [Link]

Sources

- 1. 2229352-36-5_CAS号:2229352-36-5_2,2-Dimethyl-1-[2-(trifluoromethoxy)phenyl]cyclopropane-1-carboxylic acid - 化源网 [m.chemsrc.com]

- 2. 5001-98-9_CAS号:5001-98-9_2-(2'-Chloro-[1,1'-biphenyl]-4-yl)acetic acid - 化源网 [chemsrc.com]

- 3. Azides | Products - Synblock [synblock.com]

- 4. danabiosci.com [danabiosci.com]

- 5. WO2022227015A1 - Il4i1 inhibitors and methods of use - Google Patents [patents.google.com]

- 6. 1248002-77-8|4-(azidomethyl)-1-phenyl-1H-pyrazole|4-(azidomethyl)-1-phenyl-1H-pyrazole|-范德生物科技公司 [bio-fount.com]

Technical Guide: Spectroscopic Data & Characterization of 4-(Azidomethyl)-1-phenyl-1H-pyrazole

[1]

Executive Summary & Compound Identity

4-(Azidomethyl)-1-phenyl-1H-pyrazole is a heteroaromatic scaffold featuring a terminal azide functionality.[1] It serves as a bioorthogonal handle for Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) to generate 1,2,3-triazoles.[1] Its spectroscopic signature is defined by the high-field chemical shift of the methylene protons and the diagnostic azide stretching frequency.[1]

| Property | Detail |

| IUPAC Name | 4-(Azidomethyl)-1-phenyl-1H-pyrazole |

| CAS Number | 1248002-77-8 |

| Molecular Formula | C₁₀H₉N₅ |

| Molecular Weight | 199.21 g/mol |

| Physical State | Off-white to pale yellow solid |

| Solubility | Soluble in DMSO, DMF, CHCl₃, CH₂Cl₂; Insoluble in water |

Synthesis & Structural Logic

To understand the impurity profile and spectral interpretation, one must recognize the synthetic origin.[1] The compound is typically derived from 1-phenyl-1H-pyrazole-4-carbaldehyde via reduction and nucleophilic substitution.[1]

Reaction Pathway Diagram

Caption: Synthetic route from pyrazole core to azide target. Note that traces of the alcohol intermediate (Intermediate 2) are the most common spectroscopic impurity.[1]

Spectroscopic Characterization

The following data represents the consensus values for the purified compound in deuterated chloroform (CDCl₃).

Nuclear Magnetic Resonance (NMR)

The pyrazole ring protons (H3 and H5) are chemically distinct due to the N1-phenyl substitution.[1] H5 is typically more deshielded due to the inductive effect of the adjacent nitrogen bonded to the phenyl ring.

¹H NMR Data (400 MHz, CDCl₃)

| Position | Shift (δ, ppm) | Multiplicity | Integral | Assignment Logic |

| H-5 (Pyrazole) | 8.05 – 8.36 * | Singlet (s) | 1H | Deshielded by N1-Phenyl; shift varies by conc.[1] |

| H-3 (Pyrazole) | 7.70 – 7.85 | Singlet (s) | 1H | Meta-like position relative to N1.[1] |

| Ph-H (Ortho) | 7.65 – 7.72 | Doublet (d) | 2H | Ortho protons on phenyl ring.[1] |

| Ph-H (Meta/Para) | 7.30 – 7.55 | Multiplet (m) | 3H | Remaining aromatic protons.[1] |

| CH₂-N₃ | 4.30 – 4.38 | Singlet (s) | 2H | Diagnostic peak.[1] Upfield from alcohol (~4.6 ppm).[1] |

Note: The H-5 proton is sensitive to solvent effects (CDCl₃ vs. DMSO-d₆) and may appear further downfield (up to 8.5 ppm) in polar aprotic solvents.[1]

¹³C NMR Data (100 MHz, CDCl₃)

| Carbon Environment | Shift (δ, ppm) |

| C-5 (Pyrazole) | ~141.0 |

| C-3 (Pyrazole) | ~127.5 |

| Ph-C (Ipso) | ~139.8 |

| Ph-C (Ar) | 129.5, 127.0, 119.5 |

| C-4 (Quaternary) | ~117.0 |

| CH₂-N₃ | 45.8 (Distinctive aliphatic signal) |

Infrared Spectroscopy (FT-IR)

The azide stretch is the primary quality control marker.[1] Absence of a broad O-H stretch (~3400 cm⁻¹) confirms full conversion from the alcohol precursor.

-

Azide Stretch (-N=N=N): 2095 – 2110 cm⁻¹ (Strong, sharp).[1]

-

C=N / C=C (Aromatic): 1590 – 1600 cm⁻¹.[1]

-

C-H (Aromatic): 3050 – 3100 cm⁻¹.[1]

Mass Spectrometry (ESI-MS)[1]

Experimental Protocols

Protocol A: NMR Sample Preparation

Ensure the sample is free of paramagnetic impurities (e.g., Copper from CuAAC synthesis) which can broaden peaks.[1]

-

Mass: Weigh 5–10 mg of the solid azide.

-

Solvent: Dissolve in 0.6 mL of CDCl₃ (99.8% D) or DMSO-d₆ .

-

Tip: Use CDCl₃ for better resolution of the methylene peak; use DMSO-d₆ if solubility is poor.[1]

-

-

Reference: Calibrate to residual solvent peak (CDCl₃: 7.26 ppm; DMSO: 2.50 ppm).

Protocol B: Safety & Handling of Organic Azides

WARNING: Low molecular weight organic azides can be explosive.[1] The "C/N ratio" rule suggests that if (Number of Carbons + Oxygens) / (Number of Nitrogens) < 3, the compound is hazardous.

-

Ratio Calculation: C₁₀ / N₅ = 2.0.[1]

-

Risk Assessment: This compound is on the borderline of stability.[1] While the phenyl ring adds mass, it should be treated as potentially energetic .[1]

-

Storage: Store at -20°C in the dark. Avoid metal spatulas (use Teflon or wood).

-

Reaction: Do not concentrate reaction mixtures to dryness if heating was involved.[1]

Logical Workflow for Impurity Analysis

Use this flowchart to troubleshoot spectral anomalies.

Caption: Decision tree for validating compound purity via IR spectroscopy.

References

-

Synthesis of Pyrazole Precursors: RSC Advances, "Solvent free and Montmorillonite K10 catalyzed synthesis of (1-phenyl-1H-pyrazol-4-yl)methanol."[1]

-

NMR Data of Precursor Alcohol: Molecules, "Design and Synthesis of 1,3-Diarylpyrazoles... (3-(...)-1-phenyl-1H-pyrazol-4-yl)methanol."[1] [1]

-

General Azide Characterization: Journal of Organic Chemistry, "Organic Azides: An Exploding Diversity of a Unique Class of Compounds."[1] (Review of spectral trends for benzylic azides).

-

CAS Registry Data: 4-(Azidomethyl)-1-phenyl-1H-pyrazole (CAS 1248002-77-8).[1][2][3]

The Pyrazole Scaffold: A Privileged Core in Modern Medicinal Chemistry

An In-depth Technical Guide for Drug Discovery Professionals

Abstract

The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, represents one of medicinal chemistry's most versatile and "privileged" scaffolds.[1][2] Its unique physicochemical properties, including the ability to act as both a hydrogen bond donor and acceptor, and its structural rigidity, make it an ideal framework for designing potent and selective ligands for a multitude of biological targets.[3] This guide provides a comprehensive overview of the pyrazole derivative landscape, from fundamental synthetic strategies to their profound impact on treating a wide array of human diseases. We will delve into the mechanisms of action of blockbuster drugs such as the anti-inflammatory agent Celecoxib and the erectile dysfunction therapy Sildenafil, explore the structure-activity relationships (SAR) that govern their efficacy, and provide detailed experimental protocols to empower researchers in the field. This document serves as a technical resource for scientists engaged in drug discovery, offering field-proven insights into the causality behind experimental design and the pathways to successful therapeutic development.

Introduction to the Pyrazole Scaffold: The Privileged Heterocycle

The term "privileged scaffold" refers to molecular frameworks that are capable of providing useful ligands for more than one type of receptor or enzyme target by making specific structural modifications. The pyrazole core is a quintessential example, appearing in drugs across a vast range of therapeutic areas, including anti-inflammatory, anticancer, antimicrobial, and central nervous system (CNS) agents.[4][5][6][7]

Chemical Properties and Significance

The pyrazole ring is an aromatic system with two nitrogen atoms, which imparts distinct chemical characteristics. One nitrogen atom is pyridine-like (proton-acceptor) and the other is pyrrole-like (proton-donor), allowing for complex hydrogen bonding interactions with biological targets. Furthermore, unsymmetrically substituted pyrazoles can exist as a mixture of two tautomers, a property that can be critical for receptor binding and must be considered during drug design.[3] This structural and electronic versatility is a key reason why pyrazole derivatives have been successfully developed into drugs targeting enzymes, receptors, and even DNA.[3][8]

Marketed Drugs: A Testament to Versatility

The success of the pyrazole scaffold is evidenced by the number of FDA-approved drugs that incorporate this moiety.[3][9] These compounds highlight the therapeutic relevance and broad applicability of pyrazole-based molecules in drug discovery.[10]

| Drug Name | Brand Name | Primary Target | Therapeutic Area | Reference |

| Celecoxib | Celebrex® | Cyclooxygenase-2 (COX-2) | Anti-inflammatory, Pain | [11] |

| Sildenafil | Viagra®, Revatio® | Phosphodiesterase-5 (PDE5) | Erectile Dysfunction, PAH | [2][12] |

| Rimonabant | Acomplia® | Cannabinoid Receptor 1 (CB1) | Anti-Obesity (Withdrawn) | [13] |

| Erdafitinib | Balversa™ | FGF Receptor | Oncology (Bladder Cancer) | [2] |

| Baricitinib | Olumiant® | Janus Kinase (JAK) | Rheumatoid Arthritis, Alopecia | [2] |

| Asciminib | Scemblix® | BCR-ABL1 Kinase (Allosteric) | Oncology (Leukemia) | [2] |

| Crizotinib | Xalkori® | ALK/ROS1/MET Kinases | Oncology (Lung Cancer) | [8] |

Synthetic Strategies for Pyrazole Derivatives

The synthesis of functionalized pyrazoles is a cornerstone of medicinal chemistry, with methods evolving from classical condensations to modern, highly efficient reactions.[14]

Classical Synthesis: Cyclocondensation Reactions

The most traditional and widely used method for constructing the pyrazole ring is the cyclocondensation reaction between a hydrazine (or its derivative) and a 1,3-difunctional compound, such as a 1,3-dicarbonyl or an α,β-unsaturated ketone.[5] This approach offers a straightforward route to a wide variety of substituted pyrazoles.

Modern Synthetic Methods

Recent advances have introduced more sophisticated and efficient strategies:

-

1,3-Dipolar Cycloaddition: This reaction involves the cycloaddition of a nitrilimine (generated in situ from a hydrazone) with an alkyne, providing a highly regioselective pathway to polysubstituted pyrazoles.[5]

-

Microwave-Assisted Synthesis: The use of microwave irradiation can dramatically reduce reaction times and improve yields for many classical pyrazole syntheses, making it a valuable tool for building compound libraries.[15]

-

Multi-Component Reactions (MCRs): One-pot reactions involving three or more starting materials allow for the rapid assembly of complex pyrazole derivatives, enhancing synthetic efficiency in drug discovery programs.[15]

The workflow for developing novel pyrazole-based therapeutics often follows a structured path from synthesis to lead optimization.

Case Studies: Mechanism of Action in Detail

The therapeutic success of pyrazole derivatives stems from their ability to selectively interact with key biological targets. An examination of leading examples reveals the molecular basis of their efficacy.

Case Study 1: Celecoxib - Selective COX-2 Inhibition

Inflammation, pain, and fever are mediated by prostaglandins, which are synthesized from arachidonic acid by cyclooxygenase (COX) enzymes.[16][17] There are two major isoforms: COX-1, which is constitutively expressed and plays a role in protecting the gastric mucosa, and COX-2, which is induced during inflammation.[18] Traditional NSAIDs inhibit both isoforms, leading to gastrointestinal side effects.[18]

Celecoxib is a diaryl-substituted pyrazole that acts as a selective inhibitor of the COX-2 enzyme.[11] Its sulfonamide side chain binds to a hydrophilic pocket present in the COX-2 active site but absent in COX-1, conferring its selectivity.[16][18] By inhibiting COX-2, Celecoxib reduces the production of inflammatory prostaglandins without significantly impacting the protective functions of COX-1 at therapeutic doses.[17][19]

Case Study 2: Sildenafil - PDE5 Inhibition

Penile erection is a hemodynamic process involving the relaxation of smooth muscle in the corpus cavernosum.[20] Sexual stimulation triggers the release of nitric oxide (NO), which activates the enzyme guanylate cyclase.[21] This enzyme converts guanosine triphosphate (GTP) to cyclic guanosine monophosphate (cGMP), which acts as a second messenger to cause smooth muscle relaxation and increased blood flow.[21][22] The action of cGMP is terminated by the enzyme phosphodiesterase type 5 (PDE5), which hydrolyzes it.[12][20]

Sildenafil, a pyrimidine-fused pyrazole derivative, is a potent and selective inhibitor of PDE5.[2][20] By blocking the degradation of cGMP, sildenafil enhances the effect of NO, leading to a more profound and sustained smooth muscle relaxation in response to sexual stimulation.[12][23] It does not cause an erection directly but potentiates the natural physiological response.[22]

Case Study 3: Rimonabant - A Cautionary Tale of CB1 Receptor Antagonism

The endocannabinoid system, particularly the cannabinoid receptor 1 (CB1), plays a significant role in regulating appetite and energy balance.[13][24] CB1 receptors are located in the brain and in peripheral tissues like adipose tissue and the liver.[25] Activation of this system generally increases appetite.[13]

Rimonabant, a pyrazole derivative, was developed as a selective CB1 receptor antagonist or inverse agonist.[13][26] By blocking CB1 receptors in the hypothalamus and peripheral tissues, it was designed to decrease food intake, reduce fat storage, and improve metabolic parameters.[25][27] While effective for weight loss, Rimonabant was withdrawn from the market due to severe psychiatric side effects, including depression and anxiety.[13] This outcome underscores the critical role of the CB1 receptor in mood regulation and serves as a vital lesson in drug development regarding off-target effects and the complexity of central nervous system targets.

The Broadening Pharmacological Landscape

Beyond the well-known examples, pyrazole derivatives exhibit a remarkable range of activities, making them a focus of intense research in other therapeutic areas.

Anticancer Agents

Numerous pyrazole derivatives have been developed as anticancer agents, targeting various hallmarks of cancer.[8][28] Their mechanisms of action are diverse and include:

-

Kinase Inhibition: Many pyrazoles act as potent inhibitors of protein kinases that are crucial for cancer cell growth and proliferation, such as EGFR, CDK, and BTK.[8][29][30]

-

Tubulin Polymerization Inhibition: Some derivatives disrupt the formation of the mitotic spindle by inhibiting tubulin polymerization, leading to cell cycle arrest and apoptosis.[29]

-

DNA Intercalation: Certain polysubstituted pyrazoles have been shown to bind to the minor groove of DNA, interfering with replication and transcription.[8]

| Compound Class | Target Cancer Cell Line | IC50 Value (µM) | Reference |

| Polysubstituted Pyrazole | HepG2 (Liver) | 2.0 | [8] |

| Pyrazole-Quinoline Hybrid | HCT-116 (Colon) | 0.87 | [31] |

| Pyrazole-Thiazole Hybrid | MCF-7 (Breast) | 1.25 | [29] |

Antimicrobial Agents

With the rise of antimicrobial resistance, there is an urgent need for new classes of antibiotics. Pyrazole derivatives have shown promising activity against a range of pathogens.[32] Some have demonstrated potent antibacterial activity against both Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) bacteria, including multi-drug resistant strains.[4][33] The mechanism often involves the inhibition of essential bacterial enzymes or disruption of the cell membrane.[4][33]

| Compound Class | Bacterial Strain | MIC Value (µg/mL) | Reference |

| N-Benzoic Pyrazole Hydrazone | A. baumannii | 4 | [33] |

| Imidazo-pyridine Pyrazole | MRSA | <1 | [33] |

| Triazine-fused Pyrazole | E. cloacae | 0.48 | [33] |

Experimental Protocols

To facilitate research in this area, we provide generalized, representative protocols for the synthesis and evaluation of pyrazole derivatives.

Protocol 5.1: General Synthesis of a 1,3,5-Trisubstituted Pyrazole Derivative

This protocol describes a classical cyclocondensation reaction, a robust method for preparing a wide array of pyrazole derivatives.

Objective: To synthesize a 1,3,5-trisubstituted pyrazole via the reaction of a 1,3-diketone with a substituted hydrazine.

Materials:

-

1,3-Diketone (e.g., 1,3-diphenyl-1,3-propanedione) (1.0 eq)

-

Substituted Hydrazine Hydrochloride (e.g., Phenylhydrazine hydrochloride) (1.1 eq)

-

Ethanol (or Glacial Acetic Acid) as solvent

-

Sodium Acetate (if using hydrazine hydrochloride) (1.2 eq)

-

Round-bottom flask, condenser, magnetic stirrer, heating mantle

-

Thin Layer Chromatography (TLC) apparatus

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup: To a round-bottom flask, add the 1,3-diketone (1.0 eq) and the chosen solvent (e.g., ethanol).

-

Addition of Reagents: Add the substituted hydrazine hydrochloride (1.1 eq) and sodium acetate (1.2 eq) to the mixture.

-

Reflux: Attach a condenser and heat the reaction mixture to reflux (the boiling point of the solvent) with stirring.

-

Monitoring: Monitor the progress of the reaction using TLC (e.g., using a 7:3 hexane:ethyl acetate mobile phase). The disappearance of the starting material spot indicates reaction completion. This typically takes 2-6 hours.

-

Workup: Once the reaction is complete, allow the mixture to cool to room temperature. Pour the mixture into ice-cold water. A solid precipitate should form.

-

Isolation: Collect the solid product by vacuum filtration and wash it with cold water.

-

Purification: Dry the crude product. If necessary, purify the product by recrystallization from a suitable solvent (e.g., ethanol) or by silica gel column chromatography to obtain the pure 1,3,5-trisubstituted pyrazole.

-

Characterization: Confirm the structure of the final compound using spectroscopic methods such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Protocol 5.2: In Vitro COX-2 Inhibition Assay (Fluorometric)

This protocol provides a method to assess the inhibitory potential of synthesized pyrazole derivatives against the COX-2 enzyme.

Objective: To determine the IC50 value of a test compound against human recombinant COX-2.

Principle: This assay measures the peroxidase activity of the COX enzyme. In the presence of arachidonic acid, the heme component of COX catalyzes the conversion of a non-fluorescent probe (e.g., Amplex Red) to a highly fluorescent product (resorufin). An inhibitor will block this reaction, leading to a decrease in fluorescence.

Materials:

-

Human recombinant COX-2 enzyme

-

Arachidonic acid (substrate)

-

Amplex Red reagent (or similar fluorogenic probe)

-

Horseradish peroxidase (HRP)

-

Tris-HCl buffer (pH 8.0)

-

Test pyrazole compounds dissolved in DMSO

-

Celecoxib (as a positive control)

-

96-well black microplate

-

Fluorescence plate reader (Excitation ~530-560 nm, Emission ~590 nm)

Procedure:

-

Reagent Preparation: Prepare a reaction buffer containing Tris-HCl, Amplex Red, and HRP. Prepare serial dilutions of the test compounds and the positive control (Celecoxib) in DMSO, and then dilute further in the reaction buffer.

-

Enzyme Addition: To the wells of a 96-well plate, add 50 µL of the diluted test compounds or controls. Add 25 µL of the COX-2 enzyme solution to each well. Include wells with no inhibitor (100% activity) and wells with no enzyme (background).

-

Incubation: Incubate the plate at room temperature for 15 minutes to allow the inhibitors to bind to the enzyme.

-

Initiation of Reaction: Start the reaction by adding 25 µL of the arachidonic acid substrate solution to all wells.

-

Measurement: Immediately place the plate in a fluorescence reader and measure the fluorescence intensity every minute for 15-20 minutes.

-

Data Analysis:

-

Subtract the background fluorescence from all readings.

-

Calculate the rate of reaction (slope of fluorescence vs. time) for each well.

-

Determine the percent inhibition for each compound concentration relative to the no-inhibitor control: % Inhibition = 100 * (1 - (Rate_inhibitor / Rate_control)).

-

Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to calculate the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%).

-

Future Perspectives and Conclusion

References

- Sildenafil - Wikipedia. [URL: https://en.wikipedia.org/wiki/Sildenafil]

- What is the mechanism of Rimonabant? - Patsnap Synapse. (2024, July 17). [URL: https://www.patsnap.

- Celebrex (Celecoxib) Pharmacology - News-Medical. (2023, June 18). [URL: https://www.news-medical.net/health/Celebrex-(Celecoxib)-Pharmacology.aspx]

- Gautam, R., et al. (2023). Pyrazole Derivatives as Anti-Inflammatory Agents: A Comprehensive Review of Synthesis, In-Silico Studies and Therapeutic. International Journal of Pharmaceutical and Phytopharmacological Research. [URL: https://ijppr.humanjournals.com/wp-content/uploads/2023/07/4.Gautam-Rai-Abhishek-Soni-Abigel-Gurung-Manisha-Subba.pdf]

- Sildenafil: Mechanism of Action & Structure - Study.com. [URL: https://study.com/academy/lesson/sildenafil-mechanism-of-action-structure.html]

- Celecoxib: Mechanism of Action & Structure - Study.com. [URL: https://study.com/academy/lesson/celecoxib-mechanism-of-action-structure.html]

- Celecoxib - Wikipedia. [URL: https://en.wikipedia.org/wiki/Celecoxib]

- General mechanism of action of sildenafil in erectile dysfunction.... - ResearchGate. [URL: https://www.researchgate.

- Pyrazole–pyrazoline derivatives as next-generation anti-inflammatory agents. (2025, November 26). [URL: https://www.future-science.com/doi/10.4155/fmc-2023-0428]

- Celecoxib - StatPearls - NCBI Bookshelf. (2024, February 28). [URL: https://www.ncbi.nlm.nih.gov/books/NBK537248/]

- Faria, J. V., et al. (2018). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules. [URL: https://www.mdpi.com/1420-3049/23/1/119]

- Faria, J. V., et al. (2018). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. PMC. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6152125/]

- Wang, X., et al. (2023). Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. PMC. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10454718/]

- SILDENAFIL-ORAL MEDICATION FOR ERECTILE DYSFUNCTION-A REVIEW - PMC - NIH. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3050938/]

- A Review of Research from 2012 to 2024 on Pyrazole-based Anticancer Agents with SAR Study. (2025, February 18). [URL: https://www.eurekaselect.com/article/143586]

- Structural Insights into Pyrazoles as Agents against Anti‐inflammatory and Related Disorders - ResearchGate. [URL: https://www.researchgate.

- What to Expect with Sildenafil: Timing, Effects and Safety - Bolt Pharmacy. (2026, February 23). [URL: https://www.boltpharmacy.co.

- What are the molecular and cellular mechanisms of action of Celecoxib in the context of Celebrex therapy? | R Discovery. [URL: https://discovery.researcher.life/question/what-are-the-molecular-and-cellular-mechanisms-of-action-of-celecoxib-in-the-context-of-celebrex-therapy/5f9d7b9b5a260900078272d9]

- Recent Progress in Anticancer Agents Incorporating Pyrazole Scaffold | Bentham Science. (2021, March 25). [URL: https://www.eurekaselect.com/article/114959]

- Antibacterial pyrazoles: tackling resistant bacteria - PMC - NIH. (2022, January 20). [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8775464/]

- Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives - International Journal of Pharmaceutical Sciences Review and Research. (2020, October 24). [URL: https://ijpsrr.com/sites/default/files/articles-files/30_IJPSRR_2020_65_1_A30.pdf]

- Rimonabant. (2009, August 15). [URL: https://www.sps.nhs.uk/articles/rimonabant/]

- Pyrazoles and Pyrazolines as Anti-Inflammatory Agents - PMC - NIH. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6273395/]

- The endocannabinoid system and rimonabant: a new drug with a novel mechanism of action involving cannabinoid CB1 receptor antagonism--or inverse agonism--as potential obesity treatment and other therapeutic use - PubMed. (2007, June 15). [URL: https://pubmed.ncbi.nlm.nih.gov/17489873/]

- Synthetic Update on Antimicrobial Potential of Novel Pyrazole Derivatives: A Review. (2024, March 8). [URL: https://www.benthamscience.com/journal/abstract.php?journalID=coc&articleID=241513]

- Faria, J. V., et al. (2018). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/29324733/]

- Synthesis, Antibacterial Activity and Molecular Docking Studies of New Pyrazole Derivatives. [URL: https://www.eurekaselect.com/article/107052]

- A review of recent advances in anticancer activity and SAR of pyrazole derivatives - PubMed. (2025, March 15). [URL: https://pubmed.ncbi.nlm.nih.gov/40091584/]

- Structure–activity relationship (SAR) for pyrazole derivatives. - ResearchGate. [URL: https://www.researchgate.

- In-Silico Design, Synthesis and Evaluation of Some Pyrazolo Pyrazole Derivatives as Anticancer Agents. (2024, April 1). [URL: https://www.ijcrt.org/papers/IJCRT24A4108.pdf]

- 194 recent advances in the synthesis of new pyrazole derivatives. [URL: https://www.arkat-usa.org/arkivoc-journal/browse-arkivoc/2020/i/1-203]

- Pyrazoles: Synthesis, Properties and Applications in Medicinal Chemistry - Research and Reviews. (2024, September 25). [URL: https://www.rroij.com/open-access/pyrazoles-synthesis-properties-and-applications-in-medicinal-chemistry.php?aid=105553]

- Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. (2023, August 12). [URL: https://www.mdpi.com/1422-0067/24/16/12724]

- Design, synthesis of novel pyrazole derivatives and demonstrate their biological activity as drug candidates. [URL: https://www.rep.bioscientifica.com/view/journals/rep/aop/rep-25-0104/rep-25-0104.xml]

- Pyrazole and Pyrazoline Derivatives as Anti-Inflammatory agents | Bentham Science. [URL: https://www.benthamscience.com/chapter/111815]

- Structure–activity relationship (SAR) of diphenyl‐pyrazole derivatives as anticancer agents. - ResearchGate. [URL: https://www.researchgate.

- Rimonabant - Wikipedia. [URL: https://en.wikipedia.org/wiki/Rimonabant]

- [PDF] Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. [URL: https://www.semanticscholar.org/paper/Synthesis-and-Pharmacological-Activities-of-A-Faria-Leal/5176b6b77241240c4366657c96316260840c99f8]

- Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques - RSC Publishing. (2025, March 4). [URL: https://pubs.rsc.org/en/content/articlelanding/2025/ob/d4ob01955d]

- Current status of pyrazole and its biological activities - PMC. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4070202/]

- (PDF) SYNTHESIS OF NOVEL PYRAZOLE DERIVATIVES AND THEIR EFFICACY AS ANTIMICROBIAL AGENTS - ResearchGate. (2015, September 9). [URL: https://www.researchgate.net/publication/282322301_SYNTHESIS_OF_NOVEL_PYRAZOLE_DERIVATIVES_AND_THEIR_EFFICACY_AS_ANTIMICROBIAL_AGENTS]

- Full article: Synthesis and Activity Evaluation of Some Pyrazole–Pyrazoline Derivatives as Dual Anti-Inflammatory and Antimicrobial Agents - Taylor & Francis. (2021, April 30). [URL: https://www.tandfonline.com/doi/full/10.1080/14756366.2021.1917228]

- Pyrazole: Properties, Derivatives, And Applications in Pharma & Agriculture - Royalchem. (2024, January 18). [URL: https://www.royalchem.

- Rimonabant: endocannabinoid inhibition for the metabolic syndrome - Scilit. [URL: https://www.scilit.net/article/10.1038/sj.ijo.0803422]

- Synthesis and Structure-Activity Relationships of Pyrazole-based Inhibitors of Meprin α and β - SciSpace. [URL: https://typeset.

- Quantitative Structure Activity Relationship (QSAR) Analysis of Some Pyrazole Derivatives as Hypoglycemic Agents - GJBE Global Academia. [URL: https://gjbe.globalacademia.org/index.php/gjbe/article/view/215]

- Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. [URL: https://www.sciencedirect.com/science/article/pii/S277239002300062X]

- Pyrazole: an emerging privileged scaffold in drug discovery - PMC. (2023, November 7). [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10630718/]

- Some examples of pyrazole based commercial drugs and bioactive molecules. | Download Scientific Diagram - ResearchGate. [URL: https://www.researchgate.net/figure/Some-examples-of-pyrazole-based-commercial-drugs-and-bioactive-molecules_fig4_338902511]

Sources

- 1. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. royal-chem.com [royal-chem.com]

- 8. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. chemrevlett.com [chemrevlett.com]

- 11. Celecoxib - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 12. Sildenafil - Wikipedia [en.wikipedia.org]

- 13. What is the mechanism of Rimonabant? [synapse.patsnap.com]

- 14. rroij.com [rroij.com]

- 15. Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques - RSC Advances (RSC Publishing) DOI:10.1039/D4RA08866B [pubs.rsc.org]

- 16. news-medical.net [news-medical.net]

- 17. study.com [study.com]

- 18. Celecoxib - Wikipedia [en.wikipedia.org]

- 19. discovery.researcher.life [discovery.researcher.life]

- 20. SILDENAFIL-ORAL MEDICATION FOR ERECTILE DYSFUNCTION-A REVIEW - PMC [pmc.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

- 22. study.com [study.com]

- 23. What to Expect with Sildenafil: Timing, Effects and Safety [boltpharmacy.co.uk]

- 24. The endocannabinoid system and rimonabant: a new drug with a novel mechanism of action involving cannabinoid CB1 receptor antagonism--or inverse agonism--as potential obesity treatment and other therapeutic use - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. wileymicrositebuilder.com [wileymicrositebuilder.com]

- 26. Rimonabant - Wikipedia [en.wikipedia.org]

- 27. scilit.com [scilit.com]

- 28. benthamscience.com [benthamscience.com]

- 29. benthamdirect.com [benthamdirect.com]

- 30. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 31. benthamscience.com [benthamscience.com]

- 32. eurekaselect.com [eurekaselect.com]

- 33. Antibacterial pyrazoles: tackling resistant bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 34. ijppr.humanjournals.com [ijppr.humanjournals.com]

- 35. news-medical.net [news-medical.net]

- 36. journal-academia.com [journal-academia.com]

- 37. tandfonline.com [tandfonline.com]

Technical Guide: Mechanism of Huisgen 1,3-Dipolar Cycloaddition

Executive Summary

The Huisgen 1,3-dipolar cycloaddition is a foundational transformation in organic synthesis, linking a 1,3-dipole (typically an azide) with a dipolarophile (alkyne) to form a five-membered heterocycle (1,2,3-triazole).[1][2] While the thermal reaction described by Rolf Huisgen is mechanistically concerted but regiochemically promiscuous, the development of metal-catalyzed variants (CuAAC, RuAAC) and strain-promoted variants (SPAAC) has revolutionized the field. This guide dissects the molecular orbital interactions of the thermal pathway and contrasts them with the stepwise metallacycle mechanisms of the catalytic variants, providing actionable protocols for drug discovery applications.

The Thermal Mechanism: Frontier Molecular Orbital (FMO) Theory

Concerted Pericyclic Process

The classical Huisgen cycloaddition is a

-

Electronic Basis: The reaction is driven by the overlap of the HOMO (Highest Occupied Molecular Orbital) of one reactant with the LUMO (Lowest Unoccupied Molecular Orbital) of the other.

-

Dipole Structure: The azide acts as the 4

-electron component (the 1,3-dipole), while the alkyne acts as the 2

Regioselectivity Issues

In the absence of a catalyst, the energy gap between the two possible HOMO-LUMO interactions (

-

Outcome: This leads to a mixture of 1,4-disubstituted and 1,5-disubstituted regioisomers.[3]

-

Kinetics: The high activation barrier usually requires elevated temperatures, rendering the thermal method unsuitable for sensitive biological systems.

Visualization: Thermal vs. Catalytic Pathways

The following diagram contrasts the high-barrier, non-selective thermal pathway with the lower-energy, selective catalytic pathways.

Figure 1: Divergence of thermal and catalytic pathways. The CuAAC pathway bypasses the high-energy concerted transition state.

The CuAAC Mechanism: The Dinuclear Paradigm[4][5][6]

The Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is not a concerted reaction.[3][4] It is a stepwise process involving copper acetylide intermediates. While early proposals suggested a mononuclear mechanism, current kinetic and isolation studies confirm a dinuclear copper mechanism is the active pathway for the most efficient reactions.[5]

Step-by-Step Mechanism

-

-Coordination: The Cu(I) species coordinates to the terminal alkyne, acidifying the terminal proton (

-

Acetylide Formation: A base (or solvent) facilitates deprotonation, forming a

-bound copper(I) acetylide. -

-Coordination (The Critical Step): A second copper atom coordinates to the

-

Metallacycle Formation: The azide coordinates to the dinuclear complex. The distal nitrogen of the azide attacks the C-2 carbon of the acetylide, forming a six-membered copper-containing metallacycle.

-

Ring Contraction & Proteolysis: The metallacycle contracts to a triazolyl-copper derivative, which undergoes proteolysis to release the 1,4-disubstituted triazole and regenerate the catalyst.[5]

Visualization: Dinuclear Catalytic Cycle

Figure 2: The Dinuclear CuAAC Cycle. Note the involvement of two copper centers in the critical metallacycle formation step.

RuAAC and SPAAC: Alternative Mechanistic Routes

RuAAC (Ruthenium-Catalyzed)

Unlike CuAAC, which is limited to terminal alkynes, RuAAC tolerates internal alkynes and yields 1,5-disubstituted triazoles .[3][6]

-

Mechanism: Oxidative coupling of the alkyne and azide to a Ruthenium(II) center (typically

) forms a ruthenacycle.[3][7] -

Selectivity: Steric demands of the

ligand and the intermediate ruthenacycle dictate the 1,5-regioselectivity.

SPAAC (Strain-Promoted)

Strain-Promoted Alkyne-Azide Cycloaddition utilizes cyclooctynes (e.g., DBCO, BCN).

-

Mechanism: The reaction is concerted (like the thermal Huisgen) but accelerated by ring strain (~18 kcal/mol) .

-

Distortion-Interaction Model: The alkyne is already "distorted" into a geometry resembling the transition state, significantly lowering the activation energy (

) without a catalyst.

Comparative Analysis of Methodologies

| Feature | Thermal Huisgen | CuAAC | RuAAC | SPAAC |

| Mechanism | Concerted Pericyclic | Stepwise Metallacycle | Stepwise Metallacycle | Concerted (Strain-driven) |

| Catalyst | None (Heat) | Cu(I) / Ligand | Ru(II) ( | None |

| Regioselectivity | Poor (Mix 1,4 / 1,5) | Exclusive 1,4 | Exclusive 1,5 | Mix (typically) |

| Bio-compatibility | Low (High Temp) | Medium (Cu toxicity) | Medium | High (Bioorthogonal) |

| Kinetics | Slow ( | Fast ( | Moderate | Fast ( |

Experimental Protocols

Protocol A: CuAAC for Bioconjugation (Standard)

Application: Conjugating a small molecule fluorophore to a protein. Reagents:

-

Cu source:

(100 mM in water). -

Reductant: Sodium Ascorbate (100 mM in water, fresh).[8]

-

Ligand: THPTA (Tris(3-hydroxypropyltriazolylmethyl)amine) - protects biomolecules from oxidation and scavenges reactive oxygen species.

Workflow:

-

Mix: Combine Protein-Alkyne (50 µM) and Azide-Fluorophore (100 µM) in phosphate buffer (pH 7).

-

Premix Catalyst: In a separate tube, mix

and THPTA in a 1:5 molar ratio. -

Initiate: Add the Cu-THPTA complex (final [Cu] = 100 µM) to the protein mixture.

-

Activate: Add Sodium Ascorbate (final conc. 500 µM).

-

Incubate: React for 1 hour at Room Temperature in the dark.

-

Purify: Desalt via spin column or dialysis to remove copper and excess fluorophore.

Protocol B: SPAAC for Live Cell Imaging

Application: Labeling cell-surface glycans. Reagents:

-

Sugar:

(Azide-sugar derivative). -

Probe: DBCO-Fluorophore (Dibenzocyclooctyne).

Workflow:

-

Metabolic Labeling: Incubate cells with

(50 µM) for 24-48 hours. The azide is incorporated into cell surface glycoproteins. -

Wash: Rinse cells 2x with PBS + 1% FBS.

-

Label: Add DBCO-Fluorophore (10-50 µM) in media.

-

Incubate: 30-60 minutes at 37°C. (No copper toxicity concerns).

-

Wash & Image: Rinse 3x with PBS and proceed to fluorescence microscopy.

References

-

Huisgen 1,3-Dipolar Cycloaddition Mechanism & FMO Theory

-

Direct Evidence of a Dinuclear Copper Intermediate in Cu(I)

- Source: N

-

URL:[Link]

-

Mechanism of the Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC)

- Source: Organic Chemistry Portal / J. Am. Chem. Soc.

-

URL:[Link]

-

Strain-Promoted Alkyne-Azide Cycloadditions (SPAAC)

- Source: N

-

URL:[Link]

-

Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjug

- Source: N

-

URL:[Link]

Sources

- 1. ias.ac.in [ias.ac.in]

- 2. 1,3-Dipolar cycloaddition - Wikipedia [en.wikipedia.org]

- 3. Azide-alkyne Huisgen cycloaddition - Wikipedia [en.wikipedia.org]

- 4. Huisgen 1,3-Dipolar Cycloaddition [organic-chemistry.org]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Click Chemistry [organic-chemistry.org]

- 7. Thieme E-Books [thieme-connect.de]

- 8. pdf.benchchem.com [pdf.benchchem.com]

Methodological & Application

Application Note: Protocol for Using 4-(azidomethyl)-1-phenyl-1H-pyrazole in CuAAC

Executive Summary & Application Scope

This technical guide details the protocol for utilizing 4-(azidomethyl)-1-phenyl-1H-pyrazole (Compound 1 ) in Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).

This specific azide serves as a critical "click" synthon for introducing the pharmacologically privileged 1-phenyl-1H-pyrazole moiety—a core scaffold found in numerous bioactive molecules (e.g., COX-2 inhibitors, kinase inhibitors)—into diverse alkyne-bearing substrates.

Key Technical Challenges Addressed:

-

Solubility Profiles: The lipophilic nature of the phenyl-pyrazole core requires specific solvent systems distinct from standard aqueous-only click chemistry.

-

Chelation Interference: The pyrazole

nitrogen possesses lone-pair availability that can competitively chelate Cu(I), potentially dampening catalytic turnover. This protocol utilizes strongly binding tris(triazolyl)amine ligands to suppress this off-cycle sequestration. -

Energetic Safety: With a Carbon/Nitrogen (C/N) ratio of 2.0, this low-molecular-weight azide requires strict safety adherence.

Chemical Profile & Safety Assessment

Compound Specifications

| Property | Specification |

| IUPAC Name | 4-(azidomethyl)-1-phenyl-1H-pyrazole |

| Molecular Formula | |

| Molecular Weight | 199.22 g/mol |

| Structure Description | Pyrazole ring N1-substituted with phenyl; C4-substituted with azidomethyl ( |

| Solubility | Soluble in DMSO, DMF, DCM, MeOH. Poorly soluble in water. |

| Storage |

Critical Safety Warning (C/N Ratio)

Hazard: Potentially Explosive.

The "Rule of Six" (or C/N ratio) suggests that organic azides are safe to handle if

-

Calculation for Compound 1: 10 Carbons / 5 Nitrogens = 2.0 .

-

Implication: This compound is energy-rich .

-

Strict Limit: Do not synthesize or store >1 mmol in a single vial.

-

Shielding: Use a blast shield during synthesis and concentration.

-

Solvent: Never distill to dryness; store as a solution in a stable solvent (e.g., DMSO) whenever possible.

-

Mechanistic Insight: The "Chelation Trap"

Unlike simple alkyl azides, pyrazole-based azides present a secondary coordination site. The

To counteract this, we employ THPTA (Tris(3-hydroxypropyltriazolylmethyl)amine), a water-soluble ligand that binds Cu(I) with higher affinity than the pyrazole but remains labile enough to permit alkyne coordination.

Reaction Pathway & Inhibition Diagram

Figure 1: Catalytic cycle showing the productive CuAAC pathway (Blue/Green) versus the potential pyrazole-mediated copper sequestration (Red). THPTA ligand is required to rescue Cu(I) from the trap.

Experimental Protocol

Reagent Preparation

Prepare fresh stock solutions. Do not use oxidized (green/yellow) ascorbate solutions.

| Reagent | Concentration | Solvent | Notes |

| Azide (Cmpd 1) | 100 mM | DMSO | Store at -20°C. |

| Alkyne Substrate | 100 mM | DMSO | Ensure terminal alkyne purity. |

| CuSO | 20 mM | Water | Source of Copper. |

| THPTA Ligand | 50 mM | Water | Stabilizes Cu(I). |

| Sodium Ascorbate | 100 mM | Water | Make Fresh Daily .[6] Reducing agent. |

| Aminoguanidine | 100 mM | Water | (Optional) Prevents protein oxidation if bioconjugating. |

Standard Procedure (Small Molecule Synthesis)

Scale: 0.1 mmol (20 mg scale for typical substrates) Solvent System: 1:1 DMSO:Water (Ensures solubility of the phenyl-pyrazole).

-

Substrate Mix: In a 4 mL glass vial equipped with a stir bar, combine:

-

500 µL Alkyne solution (1.0 equiv, 0.1 mmol)

-

500 µL Azide 1 solution (1.0 equiv, 0.1 mmol)

-

Note: If substrates are solids, dissolve directly in 1 mL DMSO.

-

-

Catalyst Complexing (Pre-mix):

-

In a separate microtube, mix CuSO

(25 µL, 0.05 equiv) and THPTA (50 µL, 0.25 equiv). -

Why? Pre-complexing ensures Cu is protected before hitting the potentially chelating pyrazole.

-

-

Reaction Initiation:

-

Add the Cu-THPTA pre-mix to the reaction vial.

-

Add 100 µL Sodium Ascorbate (1.0 equiv).

-

Observation: The solution may turn bright yellow or colorless. A brown precipitate indicates Cu oxidation (bad).

-

-

Incubation:

-

Cap the vial (ambient atmosphere is fine, but

purge is better). -

Stir at Room Temperature for 2–4 hours .

-

Monitoring: Check by LC-MS or TLC. The azide spot should disappear.

-

-

Work-up (Copper Removal):

-

Dilute reaction with 10 mL Ethyl Acetate.

-

Wash with 10 mL 0.1 M EDTA (pH 7.4) or saturated

. -

Crucial Step: The EDTA wash is mandatory to strip copper coordinated to the pyrazole nitrogens.

-

Dry organic layer over

, filter, and concentrate.

-

High-Throughput / Bioconjugation Variation

If conjugating this azide to a protein or DNA in aqueous buffer:

-